molecular formula C11H17N3O2S2 B2970101 N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopropanesulfonamide CAS No. 1795492-92-0

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopropanesulfonamide

Cat. No.: B2970101
CAS No.: 1795492-92-0
M. Wt: 287.4
InChI Key: DGQYYGZMMWIMMI-UHFFFAOYSA-N
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Description

N-((1-(Thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopropanesulfonamide is a synthetic small molecule characterized by:

  • Thiazole-pyrrolidine scaffold: A bicyclic structure combining a thiazole (aromatic heterocycle with sulfur and nitrogen) and pyrrolidine (saturated five-membered ring with one nitrogen atom).
  • Pharmacophoric features: The sulfonamide group may confer acidity (pKa ~10–12) and hydrogen-bonding capacity, while the thiazole-pyrrolidine system could enable π-π stacking or metal coordination.

This compound is hypothesized to target enzymes or receptors involving sulfur-containing ligands, though its exact biological activity remains under investigation.

Properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S2/c15-18(16,10-3-4-10)13-8-9-2-1-6-14(9)11-12-5-7-17-11/h5,7,9-10,13H,1-4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQYYGZMMWIMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopropanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrolidine ring, and a cyclopropanesulfonamide moiety, which contribute to its unique biological properties. The molecular formula is C16H20N4SC_{16}H_{20}N_4S, indicating the presence of multiple functional groups that may interact with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with thiazole and pyrrolidine structures have shown potent activity against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AMCF-70.09
Compound BA5490.03
Compound CColo-2050.01

These compounds demonstrated superior efficacy compared to standard agents like erlotinib, suggesting a promising avenue for further development in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits notable activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
S. aureus200 μg/mL
E. coli400 μg/mL

The results indicate that increasing concentrations lead to enhanced sensitivity, with complete inhibition observed at higher doses .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific kinases or enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Cellular Signaling : The thiazole and pyrrolidine rings may interfere with critical signaling pathways that are often dysregulated in cancer.

Study 1: Anticancer Efficacy

In a controlled study, a series of thiazole-pyrrolidine derivatives were synthesized and tested against various cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of established chemotherapeutics, indicating its potential as a novel anticancer agent .

Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial efficacy of this compound against clinical isolates of S. aureus and E. coli. The compound demonstrated bactericidal activity at concentrations comparable to conventional antibiotics, highlighting its potential use in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

Compound 74 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide

Structural Differences :

Feature N-((1-(Thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopropanesulfonamide Compound 74
Core functional group Sulfonamide (-SO₂NH₂) Carboxamide (-CONH₂)
Cyclopropane substitution Methyl linkage to pyrrolidine-thiazole Directly fused to benzodioxole
Aromatic substituents None 4-Methoxyphenyl, 4-(pyrrolidin-1-yl)benzoyl

Functional Implications :

  • Sulfonamide vs. Carboxamide : Sulfonamides exhibit stronger acidity and higher metabolic stability compared to carboxamides, which may influence solubility (logP) and bioavailability.
  • Substituent Complexity : Compound 74’s benzodioxole and methoxyphenyl groups enhance lipophilicity but may reduce synthetic accessibility. The absence of these groups in the target compound suggests a streamlined design for improved permeability.
Hypothetical Analog A : N-(Thiazol-2-ylmethyl)cyclopropanesulfonamide
  • Key difference : Reduced conformational rigidity compared to the target compound.

Physicochemical and Pharmacokinetic Properties

Parameter N-((1-(Thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopropanesulfonamide Compound 74
Molecular weight (g/mol) ~325 (estimated) 576.6
Predicted logP ~2.1 (moderate lipophilicity) ~4.3 (highly lipophilic)
Hydrogen bond acceptors 5 9
Metabolic stability Likely resistant to CYP450 oxidation Susceptible to demethylation (methoxy group)

Research Findings :

  • Compound 74’s synthesis (20% yield) involves coupling a cyclopropanecarboxylic acid derivative with a thiazole-amine precursor under standard carbodiimide conditions . The target compound’s synthesis would require sulfonylation of a pyrrolidine-thiazole intermediate.
  • The benzodioxole group in Compound 74 may confer CYP3A4 inhibition risks, whereas the target compound’s sulfonamide group is less likely to inhibit major cytochrome isoforms.

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